Para Red D6

Vue d'ensemble

Description

Para Red D6 is a class of bright cherry-red synthetic organic colorants . It was first synthesized in 1880 by Holliday in England . The dye is made by reacting beta-naphthol with Paranitroaniline, a coal-tar derivative . Different shades are obtained by varying the temperature and pH of the mixture .

Synthesis Analysis

The synthesis of Para Red involves the preparation of p-nitroaniline by the nitration of acetanilide and subsequent hydrolysis of the nitration product . This compound is then diazotized and the resulting diazonium salt is used to synthesize the dye Para Red . The final step of the synthesis can be conducted with fabric in the reaction mixture, thereby dyeing the fabric .

Molecular Structure Analysis

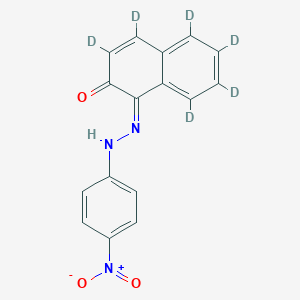

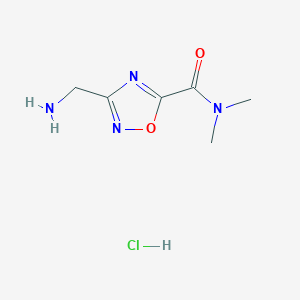

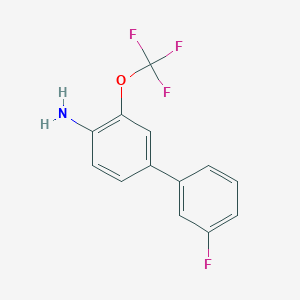

The molecular formula of Para Red D6 is C16H11N3O3 . It has a molecular weight of 293.277 Da . The structure of Para Red D6 includes a nitrogen-nitrogen double bond (N=N), which is a characteristic feature of azo dyes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Para Red include the nitration of acetanilide to prepare p-nitroaniline, followed by the diazotization of this compound . The resulting diazonium salt is then used to synthesize Para Red .

Physical And Chemical Properties Analysis

Para Red D6 is insoluble in water and ethanol . It has a melting point of 248-252°C . The composition of Para Red D6 is C16H11N3O3 .

Applications De Recherche Scientifique

Nonlinear Optical Properties

- Nonlinear Optical Material Development : Para Red exhibits strong nonlinear refractive index, absorption coefficient, and third-order nonlinear susceptibility. These properties suggest its potential in developing nonlinear optical materials (Mostaghni & Abed, 2018).

Environmental and Chemical Analysis

- Degradation in Environmental Treatment : Research on the chemical oxidation of pararosaniline, a related compound, by ozonation and sonolytic processes indicates its potential use in treating environmental wastes (Martins, Canalli, Azevedo, & Pires, 2006).

- Detection in Food Products : Development of an indirect competitive immunoassay for detecting Para Red in eggs demonstrates its application in food safety analysis (Chang et al., 2011).

- Sensitive Detection Method in Foods : A novel enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of Para Red in food samples, showing potential for food safety and quality control (Wang, Wei, Li, Li, Li, & Xu, 2012).

Photophysics and Materials Science

- Red-Shifted Azobenzene Photoswitches : Research on azobenzene compounds, which are closely related to Para Red, has been conducted for potential in vivo use, targeting optically controlled drugs and biological targets (Dong et al., 2015).

- Tautomerism Studies : Studies on the tautomerism of phenylene-bis-C-substituted pyrazoles, which are structurally related to Para Red, provide insights into proton transfer and molecular dynamics in materials science (Sanz et al., 2008).

Energy and Electrodynamics

- Energy Harvesting : Investigations into reverse electrodialysis using nanoporous membranes, where Para Red could potentially play a role, highlight its relevance in energy harvesting technologies (Kwon et al., 2014).

Fluorescence and Spectroscopy

- Fluorescence Correlation Spectroscopy : Research on red fluorescent proteins, related to the fluorescence properties of Para Red, emphasizes its use in biological and photophysical studies (Schenk et al., 2004).

Mécanisme D'action

While the specific mechanism of action of Para Red D6 is not explicitly mentioned, azo dyes in general are known to impart color due to the extent of delocalization of electrons . More delocalization shifts the absorption max to longer wavelengths, making the light absorbed redder, while less delocalization shifts the absorption max to shorter wavelengths .

Safety and Hazards

Orientations Futures

While specific future directions for Para Red D6 are not mentioned, it’s worth noting that the production of organic dyes, including azo dyes like Para Red, is constantly expanding to adapt to changing regulations and technology . These dyes are important for various industries, including food and beverage testing .

Propriétés

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-nitrophenyl)hydrazinylidene]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,17H/b18-16-/i1D,2D,3D,4D,5D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHQDMGGRZPFAW-YNUXJZMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)

![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)

![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)